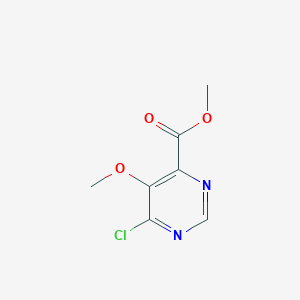

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Description

The exact mass of the compound Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKKUHBIGKCALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554322-12-1 | |

| Record name | methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a substituted pyrimidine of significant interest in medicinal chemistry. We will explore its chemical structure, a plausible synthetic pathway with detailed protocols, physicochemical properties, and its potential role as a building block in the development of novel therapeutics, particularly kinase inhibitors.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, pyrimidine derivatives have emerged as a "privileged scaffold" in the design of protein kinase inhibitors, a critical class of drugs in oncology.[1][4][5] The ability of the pyrimidine core to mimic the adenine ring of ATP allows these molecules to effectively compete for the kinase active site, thereby modulating cellular signaling pathways implicated in cancer progression.[4][6]

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (a compound with the molecular formula C₇H₇ClN₂O₃) represents a key intermediate for the synthesis of highly functionalized pyrimidine derivatives.[7] The presence of a reactive chlorine atom at the 6-position, a methoxy group at the 5-position, and a methyl carboxylate at the 4-position provides multiple points for further chemical elaboration, making it a valuable tool for constructing libraries of potential drug candidates.

Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Proposed Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Proposed synthetic workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-dichloro-5-methoxypyrimidine

This step is adapted from a patented procedure for the synthesis of similar dichloropyrimidines.[3][8]

-

Materials:

-

4,6-dihydroxy-5-methoxypyrimidine sodium salt

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,6-dihydroxy-5-methoxypyrimidine sodium salt in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-methoxypyrimidine.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

-

Causality Behind Experimental Choices:

-

Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on a pyrimidine ring to chlorine atoms.

-

The use of the sodium salt of the starting material can enhance its reactivity.

-

The workup procedure with ice and subsequent neutralization is crucial for quenching the excess POCl₃ and neutralizing the acidic byproducts.

Step 2: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

This step involves a directed ortho-metalation followed by carboxylation and esterification.

-

Materials:

-

4,6-dichloro-5-methoxypyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4,6-dichloro-5-methoxypyrimidine in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Quench the reaction by carefully adding crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature.

-

Once at room temperature, add a saturated ammonium chloride solution to quench any remaining n-BuLi.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-5-methoxypyrimidine-4-carboxylic acid.

-

To the crude carboxylic acid, add an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at 70 °C for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

To the resulting acyl chloride, add anhydrous methanol and stir at room temperature for 4 hours.

-

Remove the excess methanol under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.

-

Causality Behind Experimental Choices:

-

The methoxy group at the 5-position can direct the deprotonation by n-BuLi to the adjacent 4-position.

-

Carboxylation with dry ice is a standard method for introducing a carboxylic acid group.

-

The two-step esterification via the acyl chloride is a reliable method for converting the carboxylic acid to the methyl ester.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, the following properties are a combination of data from PubChem and predicted values.[7]

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₃ | PubChem[7] |

| Molecular Weight | 202.60 g/mol | PubChem[7] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in DMSO, methanol, and other polar organic solvents | - |

| CAS Number | Not available for this specific isomer | - |

| SMILES | COC1=C(N=CN=C1Cl)C(=O)OC | PubChem[7] |

| InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | PubChem[7] |

| Predicted XLogP3 | 1.3 | PubChem[7] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted for CDCl₃, 400 MHz)

-

δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H)

-

δ ~4.0-4.2 ppm (s, 3H, OCH₃ at C5)

-

δ ~3.9-4.1 ppm (s, 3H, COOCH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted for CDCl₃, 100 MHz)

-

δ ~165-168 ppm (C=O, ester)

-

δ ~160-163 ppm (C6-Cl)

-

δ ~158-160 ppm (C2)

-

δ ~140-145 ppm (C5-O)

-

δ ~115-120 ppm (C4-COO)

-

δ ~60-63 ppm (OCH₃ at C5)

-

δ ~53-55 ppm (COOCH₃)

IR (Infrared) Spectroscopy:

-

~3100-3000 cm⁻¹ (C-H aromatic stretch)

-

~2950-2850 cm⁻¹ (C-H aliphatic stretch)

-

~1730-1715 cm⁻¹ (C=O ester stretch)

-

~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches)

-

~1250-1000 cm⁻¹ (C-O stretch)

-

~800-600 cm⁻¹ (C-Cl stretch)

MS (Mass Spectrometry):

-

Expected [M]⁺ at m/z 202 and [M+2]⁺ at m/z 204 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Fragmentation would likely involve the loss of the methoxy and methyl carboxylate groups.

Applications in Drug Discovery and Development

The structural features of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate make it a highly attractive scaffold for the synthesis of potential therapeutic agents, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore for kinase inhibitors.[4][5]

The reactive chlorine at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols. This is a common strategy for building diversity in drug discovery campaigns. The reactivity of the chloro-substituent on the pyrimidine ring generally follows the order C4(6) > C2 >> C5, making the C6 position of this molecule particularly amenable to modification.[9]

Potential as a Kinase Inhibitor Intermediate

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, and a side chain that extends into the hydrophobic pocket. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can serve as the core, with the C6 position being the point of attachment for various side chains. The methoxy group at the C5 position can influence the electronic properties of the ring and may also provide steric hindrance that can be exploited for selective binding. The methyl carboxylate at the C4 position can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity.

Caption: Logical workflow for the use of the title compound in generating a library of potential kinase inhibitors.

Conclusion

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established pyrimidine chemistry. The strategic placement of its functional groups offers multiple avenues for the creation of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in their drug discovery and development endeavors.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.

- El-Sayed, M. A. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry, 63(1), 201-224.

- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4).

- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023).

- Shaikh, A., Khan, S., & Chouthaiwale, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236.

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Scientific & Advanced Technology, 4(4).

- Unciti-Broceta, A., Hari, D. P., & Sánchez-Martínez, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765-1785.

-

PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxypyrimidine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. Université du Luxembourg. Retrieved February 24, 2026, from [Link]

- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. (2017). Google Patents.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4529.

-

Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate - Links. (2025). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]

-

Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. (n.d.). J&K Scientific. Retrieved February 24, 2026, from [Link]

- Preparation method of 5-methoxy-4,6-dichloropyrimidine. (2014). Google Patents.

- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(4), 947-957.

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025). BenchChem.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry, 12.

- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). Molecules, 24(17), 3196.

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2012). Tetrahedron Letters, 53(45), 6064-6067.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5174.

- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology, 10(2), 119-128.

Sources

- 1. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | C7H7ClN2O3 | CID 312614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-methoxypyrimidine | C5H5ClN2O | CID 1051509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. PubChemLite - Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (C7H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 8. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate: Synthesis, Characterization, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Compound

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. Its ability to engage in various biological interactions makes it a focal point for the design of novel therapeutics. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, features a chlorine atom, a methoxy group, and a methyl carboxylate group, all of which present opportunities for chemical modification and interaction with biological targets.

Proposed Synthetic Pathways

The synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be logically approached by considering established methods for the synthesis of substituted pyrimidines. A plausible and efficient route would likely start from a more readily available dichlorinated pyrimidine precursor.

Synthetic Workflow Overview

The proposed synthesis leverages the differential reactivity of the chlorine atoms on a dichlorinated pyrimidine ring, allowing for sequential nucleophilic substitution.

Caption: Proposed high-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations reported for similar pyrimidine systems.

Objective: To synthesize Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate from 4,6-dichloro-5-methoxypyrimidine.

Materials:

-

4,6-dichloro-5-methoxypyrimidine (Starting Material)[2]

-

(Methoxycarbonyl)formate or a similar carboxylating agent

-

A suitable non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.

-

Formation of the Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of 4,6-dichloro-5-methoxypyrimidine in anhydrous THF is added to the flask. Subsequently, a solution of LDA in THF is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour to ensure the formation of the lithiated pyrimidine intermediate.

-

Carboxylation: A solution of (methoxycarbonyl)formate in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for 2-3 hours at this temperature.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Extraction: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.

Physicochemical Properties and Characterization

The expected properties of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be inferred from its structure and data from similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H7ClN2O3[1] |

| Molecular Weight | 202.59 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate. |

| XLogP3 | 1.7 (Predicted by PubChem) |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm), the methyl ester protons (a singlet around 3.8-4.0 ppm), and the pyrimidine ring proton (a singlet in the aromatic region, likely around 8.5-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the pyrimidine ring (in the range of 110-170 ppm), and the carbons of the methoxy and methyl ester groups (around 50-60 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate offers several avenues for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries for biological screening.

Key Reaction Pathways

Caption: Potential reaction pathways for the derivatization of the target compound.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, particularly amines, which are prevalent in many kinase inhibitors. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Such pyrimidine carboxamides have shown potent anti-tubercular properties[3].

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP. The functional groups on Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate provide the necessary handles to synthesize derivatives that could potentially bind to the ATP-binding site of various kinases, making this scaffold a promising starting point for the development of new anticancer agents.

Safety and Handling

While specific toxicity data for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on data for similar chlorinated pyrimidine derivatives, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit prospective, overview of its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, we have laid out a foundational understanding of this novel compound. It is our hope that this technical guide will inspire and facilitate further research into the properties and potential therapeutic applications of this and other novel pyrimidine derivatives.

References

-

PubChemLite. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. Available from: [Link]

-

Fun, H.-K., et al. (2011). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o274. Available from: [Link]

-

PubChem. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Available from: [Link]

-

Bhebhe, M., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 29(10), 1838-1851. Available from: [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]

-

He, L. & Kang, J. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4089. Available from: [Link]

-

Bienz, S., et al. Spectroscopic Methods in Organic Chemistry. Available from: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. Available from: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

Sources

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. It covers its fundamental properties, synthesis, characterization, potential applications, and safety protocols.

Introduction

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a substituted pyrimidine derivative. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to mimic the binding interactions of nucleobases in biological systems.[1] Substituted pyrimidines are integral to the development of kinase inhibitors, anti-tubercular agents, and other therapeutic compounds.[1][2] This guide provides a detailed overview of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, offering insights into its synthesis and potential as a building block for novel drug candidates.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is essential for its application in research and development. These properties are summarized in the table below. It is important to note that while the requested topic is Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a more commonly referenced isomer in chemical databases is Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.[3] The data presented here pertains to the requested compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₃ | [4] |

| Molecular Weight | 202.59 g/mol | [3] |

| Monoisotopic Mass | 202.01453 Da | [4] |

| IUPAC Name | methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | N/A |

| SMILES | COC1=C(N=CN=C1Cl)C(=O)OC | [4] |

| InChI | InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3 | [4] |

| Physical Form | Solid (predicted) | [5] |

| XlogP (predicted) | 1.3 | [4] |

Synthesis and Purification

The synthesis of polysubstituted pyrimidines often involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-substituted pyrimidine core.[1] A plausible synthetic route to Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be adapted from methodologies reported for similar pyrimidine derivatives.[1][6]

Proposed Synthetic Pathway

A potential synthesis could start from a commercially available dichlorinated pyrimidine. The following is a proposed step-by-step protocol.

Experimental Protocol:

-

Starting Material: 4,6-dichloro-5-methoxypyrimidine can serve as a suitable starting material.[1]

-

Selective Carboxylation: A selective carboxylation at the 4-position is required. This can be challenging due to the two reactive chloro-substituents. A potential approach involves a Grignard reaction at low temperature followed by quenching with methyl chloroformate.

-

Reaction Setup:

-

To a solution of 4,6-dichloro-5-methoxypyrimidine in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard formation.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of methyl chloroformate in anhydrous THF.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[2]

-

Caption: Proposed synthesis workflow for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.

Characterization

To confirm the identity and purity of the synthesized Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the methoxy protons, the methyl ester protons, and the pyrimidine ring proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The predicted monoisotopic mass is 202.01453 Da.[4]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present, such as the C=O stretch of the ester and the C-Cl stretch.

-

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Applications and Research Directions

Substituted pyrimidines are of significant interest in drug discovery. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, as a functionalized pyrimidine, can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

-

Anti-tubercular Agents: Pyrimidine carboxamides have shown potent activity against Mycobacterium tuberculosis.[2] The ester group of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrimidine carboxamides for anti-tubercular screening.[2]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.[1] The chloro-substituent at the 6-position can be displaced by various nucleophiles to introduce diversity and modulate the selectivity and potency of potential kinase inhibitors.

-

Agrochemicals: Pyrimidine derivatives have also found applications in agriculture as herbicides and fungicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals.

Safety and Handling

Based on safety data for related compounds, Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate should be handled with care.

-

Hazards: It may be harmful if swallowed and can cause skin and serious eye irritation.[7]

-

Precautions:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

References

-

PubChemLite. Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. [Link]

-

Capot Chemical. (n.d.). Material Safety Data Sheet. [Link]

-

PubChem. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. [Link]

-

University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

J&K Scientific. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. [Link]

-

Fun, H.-K., et al. (n.d.). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. [Link]

-

PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

-

Environmental Protection Agency. (2025). Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate. [Link]

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | C7H7ClN2O3 | CID 312614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (C7H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | 1126320-49-7 [sigmaaldrich.com]

- 6. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Abstract: Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyrimidine core serves as a versatile scaffold for the development of novel bioactive molecules, particularly as kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for this key intermediate. The proposed route is grounded in established principles of heterocyclic chemistry, beginning with the construction of the pyrimidine ring from acyclic precursors, followed by a targeted chlorination step. This document explains the causality behind procedural choices, offers detailed experimental protocols, and is intended for researchers, chemists, and professionals in drug development.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its nitrogen atoms provide key hydrogen bonding sites, and the ring's aromatic nature allows for diverse substitution patterns to modulate physiochemical properties and biological activity. Substituted aminopyrimidines, in particular, have been successfully developed as kinase inhibitors by mimicking the adenosine moiety of ATP.[1] The title compound, with its strategically placed chloro, methoxy, and carboxylate groups, is an ideal starting point for creating libraries of novel derivatives through subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) at the C6 position.[1]

Retrosynthetic Analysis and Strategic Pathway Selection

A successful synthesis requires a strategic approach that maximizes efficiency and yield while minimizing side reactions. For Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate, two primary retrosynthetic pathways can be envisioned:

-

Post-Functionalization of a Pre-formed Pyrimidine: This approach would start with a simpler pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, and attempt to introduce the methyl carboxylate group at the C4 position. This route is fraught with challenges, including poor regioselectivity and the difficulty of C-C bond formation on an electron-deficient ring.

-

Ring Construction from Acyclic Precursors: A more robust strategy involves constructing the pyrimidine ring with the required substituents already in place or in a readily convertible form. This approach offers superior control over regiochemistry.

This guide focuses on the second, more logical pathway. The core disconnection involves breaking the pyrimidine ring to reveal a substituted three-carbon component (a methoxy-malonate derivative) and a nitrogen-containing component (formamidine). The hydroxyl group formed during cyclization can then be readily converted to the target chloro group.

Caption: Retrosynthetic analysis of the target compound.

The Forward Synthesis Pathway

The proposed synthesis is a two-step process that offers a clear and efficient route to the target molecule.

Caption: The proposed two-step forward synthesis pathway.

Step 1: Synthesis of the Pyrimidine Core via Condensation

The foundational step is the construction of the pyrimidine ring. This is achieved through a base-catalyzed condensation reaction between dimethyl 2-methoxymalonate and formamidine.

-

Causality and Mechanism: Sodium ethoxide acts as a base to deprotonate the acidic α-carbon of the malonate ester, forming a nucleophilic enolate. This enolate attacks one of the electrophilic carbons of formamidine. A subsequent intramolecular cyclization, followed by elimination of methanol and water, yields the stable aromatic pyrimidine ring. The choice of a malonate derivative ensures the carboxylate group is correctly positioned at C4.

Step 2: Chlorination of the Hydroxypyrimidine Intermediate

The second step converts the C6-hydroxy group (which exists in tautomeric equilibrium with the pyrimidone form) into a chloride, a versatile leaving group for subsequent SNAr reactions.

-

Causality and Mechanism: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The pyrimidone oxygen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately converts the C-O bond into a C-Cl bond. POCl₃ can serve as both the reagent and the solvent, and its high boiling point is advantageous for driving the reaction to completion. This is a standard and highly reliable method for preparing chloropyrimidines from their corresponding pyrimidones/hydroxypyrimidines.[2][3]

Experimental Protocols

The following protocols are detailed, self-validating procedures. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 4.1: Synthesis of Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate (Intermediate 1)

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL). Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to generate sodium ethoxide in situ.

-

Addition of Reagents: Once all the sodium has reacted and the solution has cooled, add dimethyl 2-methoxymalonate (35.2 g, 0.20 mol). Stir for 15 minutes. Add formamidine hydrochloride (20.1 g, 0.25 mol).

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate should be observed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the slurry to pH 4-5 with concentrated hydrochloric acid.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Purification: Dry the solid under vacuum to yield the title intermediate. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

Protocol 4.2: Synthesis of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (Final Product)

-

Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask equipped with a reflux condenser and gas outlet (leading to a base trap) with Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate (18.4 g, 0.10 mol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 75 mL, 0.80 mol) to the flask. Add a few drops of N,N-dimethylaniline as a catalyst.

-

Reaction: Slowly heat the mixture to 100-110 °C and maintain at this temperature for 3-4 hours. The solid should gradually dissolve.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (500 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic and gas-evolving quench.

-

Isolation: The product will precipitate as a solid. Stir the mixture for 30 minutes until all the ice has melted. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the pure title compound.

Caption: General experimental workflow for synthesis and purification.

Data Summary

The following table summarizes the expected data for the key compounds in this synthesis pathway.

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |

| Methyl 6-hydroxy-5-methoxypyrimidine-4-carboxylate | C₇H₈N₂O₄ | 184.15 g/mol | 65-75% | Off-white solid |

| Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate | C₇H₇ClN₂O₃ | 202.60 g/mol | 80-90% | White/pale solid |

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate. By building the core ring structure from functionalized acyclic precursors, this pathway ensures high regiochemical control. The final product is a valuable intermediate, primed for further modification, particularly via nucleophilic substitution of the C6-chloro group, enabling access to a wide array of complex molecules for screening and development in the pharmaceutical and life sciences sectors.

References

- University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. [https://vertexaisearch.cloud.google.

- Richter, C., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHruVu4mFFtbAwQdxCyoCx-QV3GcGg9OSVSb_z3jpFl4ARcGUUoX5wm9h17_eJDAQ687GXuh5o6diE9fCMyEoLmfU7cw3N5GVSR9rGxTktbfojVu19N36yx5kLbssBIDtf0eQTxHVEahoXCyYc=]

- Sigma-Aldrich. (n.d.). Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0RdhdmcwEM6KWvh9c2cNuZAlZi2oKEk5NF_l0MUz7QEVVkWToXXcgJwcb5uaDy0r6-UFMBKKj-i25eFbeqfY0oHNU1HRH7sFl02WD75Pzzu9klpxSRSUPMWM8X7wqTVt1xGu70lfYlt_wCOGBeP9iY-W8QCE1JmC8Q1Dtcg9lC4=]

- Fesenko, A. A., et al. (2019). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETq9_9D5zZ2gFoisQZDkylaNVsfn6r7s9hu5ZdDjKxXaL41ckLcb0gYm77B_xsF1uvw5ZMbsVIUI3wqAqsbKuyp_4oWe73EJqDbyF9Vs1N76NAba-vckWFuwGsf8nwaVN_cvUfmQQAs1RU0o1CYocV1JpTcgTihCSyZdf8jLtLwhpx3P0ikej-Su_BPpWAT--BBNBekLfwKtmJj15F34OjVAuyruv_4XUrnLQ1OHgT5DUulun1PazixfnuZtibD1gJDTYcVkkYk7Na6VvjOWMOpZoKtf1lX7MdtBNBz0IRvJ4QfzeFHKlnV0xe7Mp-Sclxn43l9v4vrKyrQFM-1RzWSiB4U1NmKmaR43jsaaHI7Jr-Me28UN7SvY2SuYlk0oY=]

- Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYTdAvTyQCjNhp0dOUjdMlno29P8q6uOzKr3uF9Xxc3EP9iex3zb9BXj1RqjwROBP5LbbLKMm6B-kq1ETUAU34sGElPUTu4ttfbpl8tdero5yutSsuAKCPRaiO_16u5sxJbx21]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYV_7X0d9cGekQB1lbIokNYXMcAt9_KJutzBssYADLHEn7q-Ahrxe1752zetsI3-a2MnTxYnJytxliQ15-_QAlR6FHTVcExq9pcO7bRVftMJwR3QmYtIdZaoHx0DecgFFJF0TktLv4nz31n_U=]

- ChemScene. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFXNgW2lknh2Ppt18kiBqESSx6Ko_94h7pIBMa1thOUJNMMgeZ-O6kN0Ljuiy9Mv8vY2xytmNR8sxB6OtksbtukW-LmICwauwG2znAigHtUvorldfjYO-sbeOf-whrlnhioNQ05oxjw8i2M2uAw==]

- Fun, H.-K., et al. (n.d.). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG60clIt_PY5AOkYxuUmVT4LzCsok-JhtNdUTkxqZ3IKu6OUD0y1sgS14Z25nqB6RAF7s2FMYnEl5jy8Zf3qOp6Rs51miMuuvWYgTzEtv6CuEMNwdNZA3HkNyYrlxZXHBEjrIxSeQLfr4zDkls=]

- Spencer, J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0TDv5RLbVK6t_BUdQsAaI2933AabNUNoVyXwJaiO4CMzMF7aKBsGIHuJS5jl5wHsGC94ykoJTCiE2QIaRhgJ9C2N2GDkA7vErTolGOXjSEuOv4bBqIHHFxt3b_ekI2vn3DwSFtVXzo1Ti_k=]

- Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uuqAc2m-AGJQtTEP7QWklqdYDuw9Nr1VPZhpVOxFboiMf1S_QxHDtFVJfiHqXehMaXioklQJwyPRbTxx-2yZ-xwj7GSzLRjIhyn2a2hf0sngN7NE-m0M4BJh2AIAp0SvNJgXia46gX6HI64=]

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDJc5fJsai7IbY3UuI2Ywl-_WTAbIKrM51TJaI1NiJsITcV4m_l-X8qcK5yp_C1ML2sXhYQEDsUesa1fEgmEkuj5kX936uK3RLD4YSrPWdMsSSlLNY85NPsCywJ9_lmkztrE_H93dXdrEkOY=]

- ResearchGate. (n.d.). Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrnLLqlz8vZPt0-ZxxLE2drO_Wk7WE-ofCOrYosx7qLuvAfMwDPxX46YytDMhGSuaUdeINvgUIdLE0MhOo86v23mdFCmVLWSrQqNfuRCbp7dAoNaH5dq9y-rM-lfOwh2S4O40kbzkQRHSTe7re0YxMaY0hqmatUCo1wQ5-7kx8Y3jhFSN56waP3xjDOjfw851m2Y3iPGK83xmAQVR59WIBjCyLpcL13TgDv0Ic5Z2-84LZKwwjTG0qRrKBfAZMFTla4qcdimwbcGlkL5UJa6ohCC5UG93FPpm0R-5_7jH2gDKjTTg_o5pXO08vnnTGNekZlQoyA_YsrO8fT1jY]

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

A Spectroscopic Guide to the Structural Elucidation of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Introduction

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. Pyrimidine derivatives are core structures in various chemotherapeutic agents and are found in essential biological molecules like vitamins.[1] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

The guide explains the causality behind experimental choices and provides a framework for acquiring and interpreting the spectroscopic data necessary to verify the molecule's identity and purity.

Caption: Molecular Structure of the Target Compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, one can map the precise connectivity of atoms.

Experimental Protocol: Acquiring NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate instrumental parameters.

Caption: Standard Workflow for NMR Analysis.

Causality Behind Experimental Choices:

-

Deuterated Solvent (e.g., Chloroform-d, CDCl₃): The use of a solvent where protons are replaced by deuterium is essential to avoid a large, overwhelming solvent signal that would obscure the analyte's peaks.[2]

-

Internal Standard (Tetramethylsilane, TMS): TMS is chemically inert and provides a single, sharp signal at a defined position (0.00 ppm), serving as a universal reference point for all other chemical shifts.

-

Spectrometer Frequency (e.g., 400 MHz): Higher field strengths lead to greater signal dispersion, reducing peak overlap and simplifying the interpretation of complex spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals, all appearing as singlets due to the absence of adjacent, non-equivalent protons for spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.3 | Singlet | 1H | H-2 (Pyrimidine Ring) | Protons on electron-deficient heteroaromatic rings like pyrimidine are significantly deshielded and appear at a high chemical shift.[3][4] |

| ~4.1 | Singlet | 3H | -OCH₃ (Methoxy) | The electronegative oxygen atom deshields the methoxy protons, typically placing them in the 3.5-4.5 ppm range. |

| ~4.0 | Singlet | 3H | -COOCH₃ (Methyl Ester) | Protons of a methyl ester are also deshielded by the adjacent oxygen and carbonyl group, with a characteristic chemical shift around 3.5-4.0 ppm. |

Note: The exact chemical shifts can be influenced by the choice of solvent due to varying intermolecular interactions.[5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to reveal seven unique carbon signals, as every carbon atom in the molecule resides in a distinct chemical environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Carbonyl carbons of esters are highly deshielded and typically resonate in the 160-180 ppm region. |

| ~160 | C-5 (C-OCH₃) | Aromatic carbons bonded to an electronegative oxygen atom are found at high chemical shifts. |

| ~158 | C-2 | In pyrimidine, the carbon atom situated between the two nitrogen atoms (C-2) is highly electron-deficient and appears far downfield.[7][8] |

| ~157 | C-6 (C-Cl) | The carbon atom bonded to chlorine will be significantly deshielded. |

| ~120 | C-4 (C-COOR) | The chemical shift of this pyrimidine carbon is influenced by the attached ester group. |

| ~62 | -OCH₃ (Methoxy) | The carbon of the methoxy group attached to the aromatic ring. |

| ~53 | -COOCH₃ (Methyl Ester) | The methyl carbon of the ester group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.[9]

Experimental Protocol: Acquiring an FTIR Spectrum

Modern IR spectroscopy is almost exclusively performed using Fourier Transform Infrared (FTIR) spectrometers, which offer superior speed and sensitivity.[10]

Caption: Principle of an FTIR Spectrometer.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to IR radiation. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the spectrometer's sample holder. A broadband IR beam is passed through an interferometer and then the sample.[11]

-

Data Processing: The detector measures the transmitted light as an interferogram (a time-domain signal). A computer then applies a mathematical Fourier Transform to convert this signal into the final frequency-domain spectrum (absorbance vs. wavenumber).[12]

Predicted IR Absorption Bands

The IR spectrum will provide a unique "fingerprint" confirming the presence of the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | The C-H bond on the pyrimidine ring will absorb just above 3000 cm⁻¹.[13] |

| ~2960-2850 | Weak-Medium | Aliphatic C-H Stretch | Stretching vibrations from the methyl groups of the methoxy and ester functions. |

| ~1730-1715 | Strong | C=O Stretch (Ester) | The carbonyl group of an α,β-unsaturated or aromatic ester shows a strong, sharp absorption in this region.[14] The frequency is slightly lower than a saturated ester due to conjugation with the pyrimidine ring.[15] |

| ~1600-1450 | Medium | C=C and C=N Stretches | Vibrations characteristic of the pyrimidine aromatic ring system.[16] |

| ~1300-1200 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) | Esters and aryl ethers exhibit strong C-O stretching bands. The ester C-O and aryl ether C-O stretches are expected in this region.[17][18] |

| ~1150-1050 | Strong | Symmetric C-O-C Stretch (Ester & Ether) | A second strong C-O stretching band is characteristic of ethers and esters.[19] |

| ~850-550 | Medium | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in the lower frequency region of the spectrum.[16] |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its components.

Experimental Protocol: Acquiring a Mass Spectrum

A common setup for a volatile organic molecule involves introduction into a high vacuum, ionization, mass filtering with a quadrupole, and detection.

Methodology:

-

Ionization: The sample is ionized, for example, using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI). ESI is often used with liquid chromatography and typically generates protonated molecules, [M+H]⁺.[20]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer. A quadrupole mass analyzer consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[21][22] For a given set of voltages, only ions with a specific mass-to-charge (m/z) ratio can maintain a stable trajectory and pass through to the detector.[1]

-

Detection: Ions that successfully traverse the quadrupole are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum

Molecular Ion: The molecular formula is C₇H₇ClN₂O₃. A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

-

[M]⁺˙ for C₇H₇³⁵ClN₂O₃: m/z = 202.01

-

[M+2]⁺˙ for C₇H₇³⁷ClN₂O₃: m/z = 204.01

Key Fragmentation Patterns: Fragmentation provides a roadmap of the molecule's structure. Common fragmentation pathways for pyrimidines and methyl esters are well-documented.[23][24][25]

Caption: Predicted Primary Fragmentation Pathways.

| Predicted m/z | Assignment | Rationale |

| 202 / 204 | [M]⁺˙ | Molecular ion, showing the characteristic 3:1 chlorine isotope pattern. |

| 171 / 173 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group is a very common fragmentation pathway for methyl esters.[25] |

| 143 / 145 | [M - •COOCH₃]⁺ | Cleavage of the entire methyl carboxylate group. |

| 187 / 189 | [M - •CH₃]⁺ | Loss of a methyl radical, likely from the ester, though less common than loss of the methoxy radical.[24] |

Further fragmentation would involve complex rearrangements and cleavage of the pyrimidine ring itself.[20][26]

Conclusion

The structural verification of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate relies on the congruent interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (ester, ether, chloro-pyrimidine), and mass spectrometry will establish the correct molecular weight and isotopic distribution while providing corroborating structural evidence through fragmentation. This guide provides a robust, theory-grounded framework for researchers to confidently acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

-

Hysteresis. (2020, October 15). Quadrupoles: How do they work?. [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Purohit, D. M., & Patel, M. B. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Naxsi. (n.d.). What is the "quadrupole" in mass spectrometry for?. [Link]

-

Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

Wikipedia. Quadrupole mass analyzer. [Link]

-

Microchem Laboratory. (2025, February 6). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

JASCO Global. (2022, September 16). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Whitman College. GCMS Section 6.14: Fragmentation of Esters. [Link]

-

Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Zhang, Q., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 36(21), e9377. [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]

-

Metair. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]

-

American Chemical Society Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

-

ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... [Link]

-

Brown, S. H., et al. (2013). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 24(2), 256–263. [Link]

-

American Chemical Society Publications. (2023, December 1). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and.... [Link]

-

American Chemical Society Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Der Pharma Chemica. (2026, February 19). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]

-

Canadian Science Publishing. (n.d.). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Dr. S. K. Singh. (n.d.). The features of IR spectrum. [Link]

Sources

- 1. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 2. reddit.com [reddit.com]

- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. microchemlab.com [microchemlab.com]

- 10. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. jascoinc.com [jascoinc.com]

- 12. jasco-global.com [jasco-global.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 23. sphinxsai.com [sphinxsai.com]

- 24. GCMS Section 6.14 [people.whitman.edu]

- 25. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 26. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Abstract

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. The pyrimidine core, being inherently electron-deficient, renders the C6-chloro substituent exceptionally labile and prone to nucleophilic displacement. This guide provides an in-depth analysis of the chemical reactivity of this chloro group, focusing on its utility in nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing its reactivity, survey a range of synthetically valuable transformations, and provide detailed, field-proven experimental protocols for its derivatization.

Introduction: Structural Features and Electronic Profile

The synthetic versatility of Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate stems from a unique combination of substituents on the pyrimidine ring. Understanding their electronic influence is key to predicting and controlling its reactivity.

-

The Pyrimidine Core: As a diazine, the pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms act as powerful electron sinks, withdrawing electron density from the ring carbons and making the system susceptible to nucleophilic attack.[1]

-

Activating Groups: The methyl carboxylate group (-CO_2Me) at the C4 position is a strong electron-withdrawing group. Through both inductive and resonance effects, it further depletes electron density from the ring, significantly activating the C6 position for nucleophilic substitution.[2]

-

The Chloro Substituent: Located at the activated C6 position, the chloro group serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[3]

-

The Methoxy Group: The methoxy group (-OMe) at C5 is an electron-donating group. While it introduces some electron density back into the ring via resonance, its effect is overridden by the powerful withdrawing influence of the two ring nitrogens and the C4-carboxylate group. Its primary role is often steric and as a modulator of the electronic properties of the final product.

This electronic arrangement makes the C6 position the primary site of chemical reactivity, enabling a broad range of synthetic transformations.

Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (S_NAr) at the C6 position. This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyrimidine product.

The high stability of the Meisenheimer intermediate, due to charge delocalization onto the ring nitrogens and the carboxylate group, is the driving force for this reaction.

Caption: General S_NAr mechanism at the C6 position.

Reactions with N-Nucleophiles (Amination)

The displacement of the C6-chloro group with nitrogen nucleophiles is a robust and widely used transformation for creating libraries of substituted pyrimidines for biological screening.[4][5]

-

Primary and Secondary Amines: Aliphatic and aromatic amines readily displace the chloride. These reactions are typically performed in a polar aprotic solvent like THF, DMF, or a protic solvent like ethanol. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.[6][7]

-

Causality: The choice of base is critical. Strong, nucleophilic bases could potentially compete with the amine or hydrolyze the ester. DIPEA is often preferred due to its steric bulk, which prevents it from acting as a nucleophile.

Reactions with O-Nucleophiles (Alkoxylation/Hydroxylation)

Alcohols and phenols can be used to introduce ether linkages at the C6 position.

-

Alkoxides: The reaction typically requires the use of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to deprotonate the alcohol, forming the more potent alkoxide nucleophile.[6] The reaction is usually conducted in an anhydrous solvent like THF or the corresponding alcohol.

-

Hydrolysis: While direct hydrolysis to the 6-hydroxypyrimidine is possible, it often requires harsh conditions (e.g., strong aqueous base and heat) which may also lead to the hydrolysis of the methyl ester.

Reactions with S-Nucleophiles (Thiolation)

Thiols are excellent nucleophiles and react readily with the substrate to form thioethers.

-

Thiolates: Similar to alcohols, thiols are often deprotonated with a base (e.g., NaH, K_2CO_3) to form the thiolate anion, which then displaces the chloride.[8][9] These reactions are highly efficient and are fundamental in the synthesis of various biologically active molecules.[10]

Advanced Reactivity: Palladium-Catalyzed Cross-Coupling

Beyond S_NAr, the C6-chloro group is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This opens up a vast synthetic landscape for creating complex biaryl and vinyl pyrimidine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyrimidine C6 and a carbon atom from an organoboron species (e.g., a boronic acid or ester).[11][12]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.[13]

-

Transmetalation: In the presence of a base, the organic group is transferred from the boronic acid to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Even though chlorine is the least reactive of the halides for this reaction, the electron-deficient nature of the pyrimidine ring makes the C-Cl bond highly susceptible to oxidative addition, allowing the reaction to proceed efficiently.[3][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Transformations

The following table summarizes the key reactive pathways for Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate.

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Class |

| S_NAr Amination | R¹R²NH (Primary/Secondary Amine) | DIPEA, THF or EtOH, RT to 80 °C | 6-Aminopyrimidine |

| S_NAr Alkoxylation | R-OH / NaH | Anhydrous THF, 0 °C to RT | 6-Alkoxypyrimidine |

| S_NAr Thiolation | R-SH / K_2CO_3 | DMF or ACN, RT | 6-Thioetherpyrimidine |

| Suzuki Coupling | R-B(OH)_2, Pd Catalyst (e.g., Pd(PPh_3)_4), Base (e.g., K_2CO_3) | Toluene/H_2O, 80-100 °C | 6-Aryl/Vinylpyrimidine |

Experimental Protocol: S_NAr with an Amine

This section provides a representative, self-validating protocol for the reaction with a primary amine.

Objective: To synthesize Methyl 6-(benzylamino)-5-methoxypyrimidine-4-carboxylate.

Materials:

-

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO_3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO_4)

Methodology:

Caption: Experimental workflow for a typical S_NAr amination reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate (e.g., 1.0 g, 4.57 mmol). Dissolve it in anhydrous THF (20 mL).

-

Reagent Addition: Add DIPEA (1.2 mL, 6.86 mmol), followed by the dropwise addition of benzylamine (0.55 mL, 5.03 mmol).

-

Heating and Monitoring: Heat the reaction mixture to 60 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Self-Validation: Monitoring ensures the reaction goes to completion and helps identify any potential side products.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO_3 (2 x 20 mL) to remove excess acid and DIPEA salts, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO_4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Self-Validation: Purification and subsequent characterization (¹H NMR, ¹³C NMR, HRMS) confirm the identity and purity of the final compound.

-

Conclusion

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a versatile and highly reactive building block. The C6-chloro group is readily displaced by a wide array of nucleophiles via the S_NAr mechanism and serves as an effective handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the controlled and predictable synthesis of diverse pyrimidine libraries, making it an invaluable tool for professionals in drug development and chemical research.

References

-

Jakubkienė, V., & Čikotienė, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett, 2012(19), 2839-2841.

-

Čikotienė, I., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines. European Journal of Organic Chemistry.

-